Benzo[d]isothiazol-5-yl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,2-benzothiazol-5-yl benzoate |
InChI |
InChI=1S/C14H9NO2S/c16-14(10-4-2-1-3-5-10)17-12-6-7-13-11(8-12)9-15-18-13/h1-9H |
InChI Key |
AYFORPZBDJCJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)SN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo D Isothiazol 5 Yl Benzoate and Analogous Heterocyclic Esters
Strategies for the Construction of the Benzo[d]isothiazole Ring System
The formation of the benzo[d]isothiazole scaffold is the foundational step in the synthesis of its derivatives. This fused heterocyclic system, containing a benzene (B151609) ring merged with an isothiazole (B42339) ring, can be assembled through various chemical strategies. The majority of these procedures involve creating the isothiazole portion onto a pre-substituted phenyl substrate.
Cyclization reactions are a cornerstone for the synthesis of isothiazole and its fused derivatives. These methods typically involve the formation of key nitrogen-sulfur (N-S) and carbon-sulfur (C-S) or carbon-nitrogen (C-N) bonds to close the heterocyclic ring.
One of the most common strategies for building the benzo[d]isothiazole system starts with phenyl rings that are already functionalized with nitrogen and sulfur-containing groups. For instance, the oxidative cyclization of 2-mercaptobenzylamine or its derivatives in the presence of an oxidizing agent like iodine can yield the benzo[d]isothiazole core. Similarly, intramolecular cyclization of 2-acylphenylhypochlorothioite upon reaction with ammonia (B1221849) provides a pathway to various benzo[d]isothiazole derivatives.
For the broader isothiazole class, a variety of cyclization approaches exist. These include:
Oxidative Cyclization: α,β-Unsaturated thiocarboxylic acid amides can undergo cyclization with an oxidant to form 5-aminoisothiazole derivatives.
From β-Keto Compounds: A user-friendly, metal-free synthesis of 3,5-disubstituted isothiazoles can be achieved from β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297). This [4+1] annulation process proceeds through a sequence of imine formation, cyclization, and aerial oxidation.
From Alkynyl Oxime Ethers: A base-promoted cycloaddition of alkynyl oxime ethers using sodium sulfide (B99878) (Na₂S) as the sulfur source offers a one-pot transformation to produce isothiazoles with excellent functional group tolerance.
From N-Propargylsulfinylamide: A novel method involves the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargyl tert-butanesulfinylamide, which assembles polyfunctionalized isothiazoles under mild conditions.
A summary of selected cyclization strategies is presented below.
| Starting Material(s) | Reagents/Conditions | Product Type | Reference(s) |
| 2-Mercaptobenzylamine | I₂ (oxidative cyclization) | Benzo[d]isothiazole | |
| β-Ketodithioesters/β-Ketothioamides | NH₄OAc (metal-free) | 3,5-Disubstituted isothiazoles | |
| Alkynyl oxime ethers | Na₂S (base-promoted) | Isothiazoles | |
| N-Propargyl tert-butanesulfinylamide | TFA (intramolecular cyclization) | Polyfunctionalized isothiazoles |
Annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating fused heterocyclic systems like benzo[d]isothiazole. These methods often provide access to complex molecular architectures in a controlled manner.
Strategies for fused systems can involve:
Palladium-Catalyzed Annulation: A Pd-catalyzed annulation strategy has been developed to convert 2-tetralones and indanones into linearly fused polycyclic piperidines, demonstrating a method for fusing nitrogen-containing rings onto existing cyclic structures. While not directly applied to benzo[d]isothiazole, the principle of metal-catalyzed ring fusion is broadly applicable.
Metal-Free Double Annulation: A novel metal-free, one-pot double-annulation cascade has been described for constructing unusual fused heterocyclic systems from simple precursors. This process involves the formation of three new bonds (one C-O, one C-C, and one C-N) in a single synthetic operation, showcasing the efficiency of annulation cascades.
Aromatic Annulation: An efficient regioselective strategy for naphthoannulation allows for the fusion of a newly formed naphthalene (B1677914) ring at its 1,2- and 3,4- positions to two different heterocycles, illustrating a method for creating complex polycyclic aromatic systems.
These annulation techniques highlight modular and versatile approaches to building fused ring systems, which are conceptually applicable to the synthesis of the benzo[d]isothiazole framework by assembling the aryl ring onto an existing isothiazole or vice-versa.
Esterification and Regioselective Functionalization Pathways for Benzo[d]isothiazol-5-yl Benzoate (B1203000) Precursors
Once the benzo[d]isothiazole core is established, the next critical phase is the introduction of the benzoate ester at the 5-position. This requires a precursor, typically 5-hydroxybenzo[d]isothiazole, which can then be esterified.
Esterification is a fundamental transformation in organic synthesis. For a precursor like 5-hydroxybenzo[d]isothiazole, several methods can be employed to form the benzoate ester.
Steglich Esterification: This method is particularly effective for the conversion of sterically hindered alcohols and carboxylic acids into esters. It utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid (benzoic acid in this case), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst to accelerate the reaction. This approach has been successfully used to synthesize azo-bridged ethoxybenzothiazole substituted phenyl ester derivatives.
Condensation Reactions: The synthesis of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates was achieved through the condensation of 2-(2-hydroxyethyl)benzo[d]isothiazol-3(2H)-one with various substituted benzoic acids in dichloromethane. This demonstrates a
Advanced Catalysis and Sustainable Synthesis in Benzo[d]isothiazol-5-yl Benzoate Chemistry
Transition Metal-Catalyzed Processes for Heterocyclic Esters
Transition metal catalysis offers powerful and efficient pathways for the synthesis of heterocyclic esters, providing advantages in terms of atom economy, functional group tolerance, and the ability to construct complex molecules from simple precursors. researchgate.netacs.org Palladium, copper, nickel, and iron complexes are among the most frequently employed catalysts for these transformations. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, are instrumental in forming the C-C and C-O bonds necessary for synthesizing precursors to heterocyclic esters. nih.gov For instance, the C-H arylation of heterocycles using aryl halides is a well-developed strategy that can be catalyzed by palladium. nih.gov The synthesis of a this compound precursor could conceivably involve a palladium-catalyzed coupling of a halogenated benzo[d]isothiazole with a benzoate-containing coupling partner. The catalytic cycle for such reactions typically involves a Pd(0)/Pd(II) manifold. nih.gov Widenhoefer developed a platinum-catalyzed intramolecular alkylation of indoles, showcasing the potential of platinum-group metals in constructing complex heterocyclic systems. nih.gov
Copper-catalyzed reactions are also pivotal, particularly for the formation of C-S and N-S bonds in sulfur-containing heterocycles like benzo[d]isothiazole. Several copper-catalyzed cascade reactions have been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source like elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂). nih.gov For example, the Punniyamurthy group developed a CuCl-catalyzed cascade reaction of 2-halobenzamides with S₈. nih.gov Similarly, the Chen group utilized a Cu(I)-catalyzed system with CS₂ as the sulfur source, identifying L-proline as an optimal ligand. nih.gov These methods provide the core structure, which can then be functionalized. The synthesis of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates has been reported via the condensation of 2-(2-hydroxyethyl)benzo[d]isothiazol-3(2H)-one with various benzoic acids, a process that could potentially be facilitated by transition metal catalysts to improve yields and reaction conditions. researchgate.net
Recent advances have focused on the direct C-H functionalization to synthesize esters, which represents a highly atom-economical approach. acs.org These methods avoid the pre-functionalization of starting materials, reducing step counts and waste. Transition metal-catalyzed alkoxycarbonylation of C-H bonds is a key strategy in this domain. acs.org
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / CuI | C-H Arylation | N-unprotected heterocycles, Aryl halides | Aryl-substituted heterocycles | nih.gov |
| CuCl | Cascade C-S/N-S formation | 2-Halobenzamides, S₈ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| CuI / L-proline | Cascade C-S/N-S formation | 2-Halobenzamides, CS₂ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| Nano-NiFe₂O₄ | Cascade C-S/N-S formation | 2-Halobenzamides, S₈ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
Metal-Free and Environmentally Conscious Synthetic Protocols
Growing environmental concerns have spurred the development of metal-free and sustainable synthetic methods. researchgate.net These protocols often offer advantages such as lower cost, reduced toxicity, and simpler purification procedures.
For ester synthesis, organocatalysis has emerged as a powerful alternative to metal-based systems. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the aerobic oxidation of aromatic aldehydes to form esters. mdpi.com In 2013, Sudalai and colleagues reported an oxidative aerobic esterification of aromatic aldehydes using oxygen as the oxidant, catalyzed by NHCs. mdpi.com Another significant advancement in metal-free catalysis is the use of tetramethylammonium (B1211777) methyl carbonate (TMC) for trans-esterification. thechemicalengineer.com This recyclable, metal-free catalyst avoids the issue of chelation that can inhibit metal catalysts, thereby expanding the scope of usable ester and alcohol substrates. thechemicalengineer.com
In the realm of heterocyclic synthesis, various metal-free approaches have been established. An efficient metal-free method for preparing benzo[d]isothiazol-3-amines was reported by Wang and coworkers. arkat-usa.org The process involves a nucleophilic aromatic substitution of a 2-fluoro-benzonitrile derivative with sodium sulfide, followed by a reaction with ammonia and sodium hypochlorite (B82951) to form the benzo[d]isothiazole core. arkat-usa.org Furthermore, trifluoroacetic acid (TFA) has been used to promote the regioselective (hetero)arylation of nitrogen heterocycles without the need for a metal catalyst. researchgate.net The development of metal-free protocols for synthesizing N-heterocyclic frameworks, including five- and six-membered rings like pyrroles and pyridines, highlights the broad applicability of these greener strategies. rsc.org A Na₂CO₃/15-crown-5 system has been reported for the direct acylation of N-heteroaryl methanols with acyl cyanides, providing a metal-free route to N-heteroaryl esters. nih.gov
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) / O₂ | Oxidative Esterification | Aromatic aldehydes, Alcohols | Aromatic Esters | mdpi.com |
| Tetramethylammonium methyl carbonate (TMC) | Trans-esterification | Simple esters, Alcohols | Complex Esters | thechemicalengineer.com |
| Na₂S, NH₃, NaOCl | Annulation | 3-Substituted-2-fluoro-benzonitriles | Benzo[d]isothiazol-3-amines | arkat-usa.org |
| Na₂CO₃ / 15-crown-5 | Acylation | N-heteroaryl methanols, Acyl cyanides | N-heteroaryl esters | nih.gov |
| Trifluoroacetic acid (TFA) | (Hetero)Arylation | Chloro-derivatives of N-heterocycles, Electron-rich arenes | (Hetero)Aryl substituted N-heterocycles | researchgate.net |
Multicomponent and Cascade Reaction Sequences for this compound Precursors
The synthesis of the benzo[d]isothiazole core, the essential precursor for this compound, is well-suited to cascade methodologies. As mentioned previously, several transition-metal-catalyzed cascade reactions have been developed to construct the benzo[d]isothiazol-3(2H)-one ring system from substituted benzamides. nih.gov These reactions typically involve sequential C-S and N-S bond formations. For example, a copper-catalyzed reaction between a 2-halobenzamide and a sulfur source proceeds through a cascade of coupling and cyclization steps to yield the heterocyclic core. nih.gov A plausible mechanism for a nano-nickel ferrite (B1171679) catalyzed process involves the initial reaction of 2-halobenzamide with the catalyst, followed by reaction with elemental sulfur and subsequent cyclization to form the N-S bond and yield the final product. nih.gov
Metal-free cascade reactions for the synthesis of nitrogen-containing heterocycles are also prevalent. rsc.org For instance, the synthesis of polyfunctionalized pyrroles can be achieved through a one-pot reaction involving aldehydes, amines, and 1,4-ketoaldehydes via a chemoselective Mannich reaction-cyclization sequence. rsc.org While a direct multicomponent synthesis of this compound has not been explicitly reported, a hypothetical strategy could involve a multicomponent reaction to assemble a functionalized benzo[d]isothiazole precursor, such as 5-hydroxybenzo[d]isothiazole. This intermediate could then undergo a subsequent esterification with benzoic acid or one of its activated derivatives to yield the final target compound, this compound. The development of a true one-pot, multicomponent reaction that directly yields the final esterified product remains a challenging but desirable goal for synthetic chemists.
Chemical Reactivity and Transformations of Benzo D Isothiazol 5 Yl Benzoate
Intrinsic Reactivity of the Benzoisothiazole Heterocyclic System
The benzoisothiazole core is an aromatic heterocyclic system that exhibits a unique reactivity profile, influenced by the presence of both sulfur and nitrogen atoms within the five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution Profiles
The benzothiazole (B30560) ring system is generally considered electron-rich and thus susceptible to electrophilic attack. However, the reactivity towards electrophilic and nucleophilic substitution is influenced by the reaction conditions and the nature of the substituents present on the ring. The fused benzene ring can undergo electrophilic substitution, with the position of substitution being directed by the existing groups.
Conversely, the thiazole part of the molecule can be susceptible to nucleophilic attack, particularly at the carbon atom positioned between the nitrogen and sulfur atoms. wikipedia.org The reactivity of the benzoisothiazole core can be modulated by the introduction of various functional groups. For instance, the presence of an amino group can activate the ring towards electrophilic substitution. nih.gov
Ring Opening and Rearrangement Pathways
The isothiazole (B42339) ring, while aromatic, can undergo ring-opening reactions under specific conditions. This reactivity is often initiated by nucleophilic attack, particularly at the sulfur atom, which can lead to the cleavage of the N-S bond. researchgate.net For instance, the reaction of 1,2-benzisothiazol-3(2H)-one derivatives with thiols can lead to ring opening. researchgate.net
Rearrangement reactions of the benzoisothiazole system are also known, often leading to the formation of other heterocyclic structures. These rearrangements can be triggered by various stimuli, including heat, light, or chemical reagents. byjus.comlibretexts.org For example, the thermal or photochemical decomposition of 3-azido-2,1-benzisothiazoles can lead to ring-opened products.
Transformations of the Benzoate (B1203000) Ester Moiety
The benzoate ester group attached to the benzoisothiazole core at the 5-position is a key site for chemical transformations, allowing for the modification of the molecule's properties.
Ester Hydrolysis and Transesterification Equilibria
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction of benzo[d]isothiazol-5-yl benzoate. This reaction can be catalyzed by either acids or bases. libretexts.orglardbucket.org
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orglardbucket.org
Base-promoted hydrolysis (saponification) is an irreversible reaction that uses a base, such as sodium hydroxide, to yield the salt of the carboxylic acid and the alcohol. libretexts.orgsserc.org.uk The rate of base-promoted hydrolysis can be influenced by the electronic effects of substituents on the benzoate ring. nih.govcdnsciencepub.com
Table 1: Factors Influencing the Rate of Base-Promoted Ester Hydrolysis
| Factor | Influence on Hydrolysis Rate |
|---|---|
| Electron-withdrawing groups on the benzoate ring | Increase the rate |
| Electron-donating groups on the benzoate ring | Decrease the rate |
| Steric hindrance around the carbonyl group | Decrease the rate |
Transesterification is another important equilibrium reaction where the alcohol portion of the ester is exchanged with another alcohol. This process can be catalyzed by either an acid or a base. ucla.eduacs.orgacs.org For example, reacting methyl benzoate with ethanol (B145695) in the presence of an acid catalyst can produce ethyl benzoate and methanol (B129727). ucla.edu The equilibrium can be shifted by using an excess of the reactant alcohol. ucla.edugoogle.com
Controlled Reduction and Oxidation Processes
The benzoate ester moiety can undergo both reduction and oxidation, providing pathways to other functional groups.
Reduction: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although NaBH₄ is generally less reactive towards esters. researchgate.netias.ac.inacs.orgcommonorganicchemistry.comharvard.edu The choice of reducing agent and reaction conditions can allow for selective reduction. For instance, sodium borohydride in the presence of methanol can effectively reduce aromatic esters to their corresponding alcohols. researchgate.netias.ac.in
Table 2: Common Reducing Agents for Ester Reduction
| Reagent | Reactivity | Common Solvents |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Very strong, reduces many functional groups | Ether, THF |
| Sodium Borohydride (NaBH₄) | Milder, more selective | Methanol, Ethanol |
| Diisobutylaluminum Hydride (DIBAL-H) | Powerful and selective | Ethers, Hydrocarbons |
Oxidation: While the ester group itself is generally resistant to oxidation, the aromatic rings of the benzoisothiazole and benzoate moieties can be oxidized under certain conditions. Vigorous oxidation of alkyl-substituted aromatic rings can lead to the formation of carboxylic acids. ncert.nic.in Furthermore, oxidative esterification of aldehydes, which could be formed from the reduction product of the ester, can lead back to an ester. nih.govmdpi.comacs.orgorganic-chemistry.org
Strategies for Derivatization and Hybrid System Construction
The distinct reactivity of the benzoisothiazole and benzoate moieties allows for a multitude of strategies to create derivatives and hybrid molecules.
Functionalization of the Benzoisothiazole Ring: The benzoisothiazole core can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, to introduce new chemical groups. nih.govnih.govrsc.org For example, 2-aminobenzothiazoles can be acylated or can react with aldehydes to form Schiff bases. nih.govnih.gov
Modification of the Benzoate Moiety: The ester group can serve as a handle for further modifications. Hydrolysis to the corresponding carboxylic acid allows for the formation of amides through reaction with amines, or other esters through re-esterification. rsc.org
Building Hybrid Systems: The combination of the benzoisothiazole scaffold with other heterocyclic systems can lead to the creation of hybrid molecules with potentially novel properties. This can be achieved by reacting functionalized benzoisothiazoles with appropriate building blocks. mdpi.comnih.govnih.govnih.govacs.org For example, 2-mercaptobenzothiazole (B37678) can be used in nucleophilic aromatic substitution reactions to create hybrid structures. nih.gov The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. nih.govyoutube.commdpi.com
Covalent Modifications at the Benzoisothiazole Framework
The benzoisothiazole core, specifically the 1,2-benzisothiazolin-3-one structure, is susceptible to various covalent modifications. The nitrogen and sulfur atoms within the heterocyclic ring are key reaction centers.
One significant area of transformation involves the N-H bond of the saccharin (B28170) analogue (the oxidized form of the benzoisothiazole ring). A diverse array of N-substituted saccharin derivatives can be synthesized. researchgate.netrsc.org For instance, reactions with various reagents can introduce sulfonic acid, halo, formyl, acyl, nitro, and other functional groups at the nitrogen position. rsc.org An organocatalytic method has been developed to produce N-acyl saccharin from aldehydes with moderate to good yields. acs.org
The sulfur atom in the benzoisothiazole ring is also a target for nucleophilic attack, which can lead to ring-opening reactions. researchgate.net Thiols, for example, attack the sulfur atom of the benzisothiazolinone moiety, resulting in the cleavage of the heterocyclic ring. researchgate.net Similarly, Grignard reagents can attack the sulfur, also leading to ring-opened products. researchgate.net
Further modifications include the synthesis of complex heterocyclic systems starting from saccharin derivatives. For example, α-(N-saccharin) acetate (B1210297) can be used as a starting material to synthesize a variety of new heterocyclic compounds, including thiazoles, oxazoles, and oxazolines. jocpr.com
Table 1: Examples of Covalent Modifications at the Benzoisothiazole Framework
| Starting Material | Reagent/Reaction Type | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| Saccharin | Various (e.g., sulfonation, halogenation, acylation) | N-substituted saccharin derivatives | Functionalization at the nitrogen atom. | researchgate.netrsc.org |
| N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones | Thiols | Ring-opened products | Nucleophilic attack at the sulfur atom of the benzisothiazolinone ring. | researchgate.net |
| N-[2-(alkoxycarbonyl)benzenesulfenyl]-1,2-benzisothiazolin-3-ones | Grignard reagents | Ring-opened products and sulfide (B99878) compounds | Attack at both the sulfenyl and benzisothiazolinone sulfur atoms. | researchgate.net |
| α-(N-saccharin) acetate | Urea and thiourea (B124793), followed by cyclization | 1,3-oxazole and 1,3-thiazole derivatives | Use of a saccharin derivative as a scaffold for new heterocycles. | jocpr.com |
| Aldehydes | Organocatalytic reaction with saccharin | N-acyl saccharin | Efficient formation of an amide bond at the nitrogen. | acs.org |
Chemical Transformations on the Benzoate Aromatic Ring
The benzoate portion of the molecule presents a standard aromatic ring that can undergo electrophilic substitution reactions. The reactivity and regioselectivity of these transformations are influenced by the existing ester group. While specific studies on this compound itself are not detailed in the provided results, general principles of aromatic chemistry apply.
Typical reactions would include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The ester group is a deactivating, meta-directing group, meaning that incoming electrophiles would preferentially add to the positions meta to the point of attachment to the benzoisothiazole ring. The reaction conditions for these transformations would need to be carefully controlled to avoid side reactions on the more sensitive benzoisothiazole framework.
Conjugation with Other Heterocyclic and Aromatic Systems
The conjugation of the benzoisothiazole scaffold with other cyclic systems is a key strategy for creating novel chemical architectures. This can be achieved by forming new bonds with pre-existing heterocyclic or aromatic rings.
One approach involves using saccharin derivatives as building blocks. For example, α-(N-saccharin) acetohydrazide can be condensed with various aromatic aldehydes to form Schiff bases. jocpr.com These intermediates can then be cyclized with reagents like maleic anhydride (B1165640) or succinic anhydride to yield larger, conjugated systems containing oxazepine rings. jocpr.com
Another method involves the direct coupling of the benzoisothiazole core. Research has shown the synthesis of saccharin-containing peptides by reacting a benzoxathiol derivative with amino acid derivatives. nih.gov This demonstrates the feasibility of linking the benzoisothiazole structure to amino acid and peptide chains, which are themselves complex aromatic and heterocyclic systems. Furthermore, N-acyl saccharin derivatives are versatile reagents for creating new carbon-carbon, carbon-nitrogen, and other bonds, facilitating linkage to systems like imidazoles and benzimidazoles. acs.org
Table 2: Examples of Conjugation with Other Cyclic Systems
| Starting Material | Coupling Partner/Reagent | Resulting Conjugated System | Reference |
|---|---|---|---|
| α-(N-saccharin) acetohydrazide | Aromatic aldehydes, then maleic anhydride | Oxazepine derivatives | jocpr.com |
| Benzoxathiol derivative (from saccharin) | Amino acid derivatives | Saccharin-containing peptides | nih.gov |
| N-acyl saccharin | Various nucleophiles | N-acyl imidazole, N-acyl benzimidazole (B57391) | acs.org |
Advanced Applications of Benzo D Isothiazol 5 Yl Benzoate in Functional Materials Science
Integration into Optoelectronic and Photonic Devices
The inherent photophysical properties of aromatic and heterocyclic compounds are central to their use in optoelectronic and photonic devices. The benzo[d]isothiazole nucleus, in particular, is a component of systems known for their fluorescence and light-emitting capabilities, suggesting a promising future for its derivatives.
Organic Photovoltaics and Light-Emitting Materials
The development of efficient organic photovoltaic (OPV) and organic light-emitting diode (OLED) materials often relies on molecules with donor-acceptor (D-A) architectures to facilitate charge separation and transport. Thiazole-containing covalent organic frameworks have been investigated for their potential in synergistic water harvesting and photosplitting, demonstrating the role of the thiazole (B1198619) moiety as an electron donor in conjunction with an electron-accepting keto structure. acs.org This establishes a principle where the electron-donating characteristics of a bis-thiazole can be harnessed to optimize photogenerated carrier dynamics. acs.org
Furthermore, thiazole-bimodulated covalent organic frameworks have shown the ability to create strong photocurrents through the formation of a D-A structure, which enhances charge transfer and prevents the recombination of photogenerated charges. acs.org While not directly studied, the benzo[d]isothiazole moiety in Benzo[d]isothiazol-5-yl benzoate (B1203000), with its fused ring system, could potentially be engineered into similar D-A structures for OPV applications.
In the realm of light-emitting materials, derivatives of the related benzothiazole (B30560) structure have been synthesized and their light-emitting properties estimated. acs.org These studies form a basis for investigating the electroluminescent potential of benzo[d]isothiazole derivatives.
Advanced Chromophores and Fluorophores
The benzo[d]isothiazole nucleus is found in naturally bioluminescent compounds like luciferin (B1168401) and has been utilized in the design of fluorophores for applications such as two-photon excitation. researchgate.net This intrinsic fluorescence capability is a key indicator of the potential of Benzo[d]isothiazol-5-yl benzoate as a building block for advanced chromophores and fluorophores.
Donor-π-acceptor-π-donor (D-π-A-π-D) type fluorophores based on a benzothiazole core have been shown to exhibit high two-photon absorption cross-sections, a critical property for applications in bio-imaging and photodynamic therapy. acs.org The design of these molecules involves linking electron-donating groups to the electron-accepting benzothiazole core through a π-conjugated bridge. acs.org The structural characteristics of this compound could allow it to function as a key component in similar molecular designs.
| Compound Type | Key Structural Feature | Observed Property | Potential Application of this compound |
| Benzothiazole-based D-π-A-π-D dyes | Benzothiazole as an electron-withdrawing core | Strong two-photon excited emission | Component in advanced fluorophores for imaging |
| Thiazole-bimodulated COFs | Donor-acceptor structure with thiazole | Efficient charge transfer, strong photocurrent | Building block for organic photovoltaic materials |
| Bioluminescent compounds | Benzo[d]isothiazole nucleus | Fluorescence | Development of novel chromophores |
Role in Surface Science and Corrosion Prevention
The interaction of organic molecules with metal surfaces is a critical area of study in surface science, with significant implications for corrosion prevention. The presence of heteroatoms such as nitrogen and sulfur, along with aromatic rings, in a molecule's structure often imparts effective corrosion-inhibiting properties.
Adsorption Phenomena on Metallic Substrates
The efficacy of organic corrosion inhibitors is largely dependent on their ability to adsorb onto the metallic surface, forming a protective film. This adsorption is facilitated by the presence of polar functional groups and π-electrons. Heterocyclic compounds, such as benzimidazole (B57391) and benzotriazole (B28993) derivatives, are well-known for their corrosion inhibition capabilities due to the presence of nitrogen atoms and the aromatic ring system. nih.govnih.govresearchgate.net
These compounds can adsorb onto the metal surface through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal. The benzo[d]isothiazole moiety of this compound, containing both nitrogen and sulfur atoms, presents multiple active centers for adsorption onto metallic substrates. The benzoate group may further influence the orientation and packing of the molecules on the surface.
Inhibition Mechanisms at Material-Environment Interfaces
The formation of a protective layer by an organic inhibitor at the material-environment interface can suppress both anodic and cathodic corrosion reactions. Benzimidazole derivatives have been shown to act as mixed-type inhibitors for mild steel in acidic media, meaning they influence both the rate of metal dissolution and hydrogen evolution. nih.gov The inhibition mechanism involves the formation of a chemisorbed film on the steel surface. researchgate.net
Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the correlation between the molecular structure of inhibitors and their performance. unram.ac.id Such studies on benzimidazole derivatives have shown that electron-donating substituents can enhance corrosion inhibition efficiency. unram.ac.id It is plausible that this compound would exhibit similar behavior, with the benzo[d]isothiazole and benzoate groups contributing to the formation of a stable, protective film on a metal surface.
| Inhibitor Class | Metal | Environment | Inhibition Mechanism | Inferred Potential of this compound |
| Benzimidazole derivatives | Carbon Steel | Acidic Solution | Mixed-type inhibition, formation of a protective film | Potential mixed-type inhibitor for steel |
| Benzotriazole derivatives | Copper | Nitric Acid Solution | Adsorption via heteroatoms | Strong adsorption on copper and other metals |
| Benzodiazepine derivatives | Mild Steel | HCl | Adsorption according to Langmuir isotherm | Formation of a stable protective layer |
Precursor in the Development of Complex Molecular Architectures
The benzo[d]isothiazole scaffold is a versatile building block in organic synthesis, enabling the construction of more complex and functionally diverse molecules. Various synthetic methodologies have been developed to access a wide range of substituted benzo[d]isothiazoles, highlighting their importance as precursors. arkat-usa.orgnih.gov
Recent advancements include copper-catalyzed and electrochemical methods for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. nih.gov Furthermore, metal-free approaches for the preparation of benzo[d]isothiazoles have been reported, expanding the toolkit for chemists. arkat-usa.org
The reactivity of the benzo[d]isothiazole ring system allows for its elaboration into more intricate structures. For instance, benzo[d]isothiazole 1,1-dioxides have been used as reactants in visible-light-mediated aza Paternò–Büchi reactions with alkenes to synthesize benzo[f] arkat-usa.orgnih.govthiazepine 1,1-dioxides, demonstrating their utility in creating seven-membered heterocyclic rings. rsc.org The synthesis of natural products containing the benzisothiazole and benzothiazole moieties further underscores the significance of this structural motif as a starting point for complex target molecules. nottingham.ac.uk this compound, with its functional handles, could therefore serve as a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and materials with tailored properties.
Building Blocks for Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. The unique structural and electronic properties of the benzo[d]isothiazole moiety, combined with the benzoate group, could theoretically allow for the formation of ordered, self-assembling systems. Potential interactions that would have been discussed include:
π-π Stacking: The aromatic nature of both the benzo[d]isothiazole and benzoate rings could facilitate stacking interactions, leading to the formation of one-dimensional columns or other organized aggregates.
Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, strategic modifications could introduce functionalities capable of forming specific hydrogen-bonding networks, directing the assembly of complex architectures.
Dipole-Dipole Interactions: The heteroatoms (nitrogen and sulfur) in the isothiazole (B42339) ring induce a dipole moment, which could play a role in the directional organization of molecules in the solid state or in solution.
A hypothetical data table that would have been included is presented below to illustrate the kind of information that would be relevant.
| Hypothetical Interaction | Potential Structural Motif | Theoretical Application |
| π-π Stacking | Lamellar or columnar structures | Organic electronics, charge transport |
| Halogen Bonding (if modified) | 2D sheets or 3D networks | Crystal engineering, host-guest systems |
| Host-Guest Interactions | Formation of inclusion complexes | Molecular recognition, sensing |
Scaffolds for Chemical Probe Development (Non-Biological)
A chemical probe is a small molecule used to study and manipulate a chemical system in a selective manner. The rigid structure of the benzo[d]isothiazole scaffold could serve as a foundation for developing probes for the detection of various analytes. This section would have explored:
Fluorogenic and Chromogenic Sensing: The electronic properties of the benzo[d]isothiazole core could be modulated by the binding of an analyte, leading to a change in its fluorescence or absorption spectrum. The benzoate group could be functionalized to introduce specific recognition sites.
Selective Ion Detection: By incorporating chelating moieties, probes based on this scaffold could be designed for the selective detection of metal ions or anions. The binding event would trigger a measurable optical or electrochemical response.
The following table illustrates the type of data that would have been presented if research in this area existed.
| Analyte | Proposed Recognition Moiety | Signal Transduction Mechanism |
| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Crown ether or aza-crown ether | Fluorescence quenching or enhancement |
| Anions (e.g., CN⁻, F⁻) | Urea or thiourea (B124793) group | Colorimetric change |
| Neutral Molecules | Cavity-forming structures | Displacement assay |
While the broader family of benzo[d]isothiazole derivatives holds significant promise in materials science, the specific compound This compound remains unexplored within the contexts of supramolecular chemistry and non-biological chemical probe development. Future research may yet uncover the potential of this and related structures in these advanced applications.
Q & A
Q. What are the common synthetic routes for Benzo[d]isothiazol-5-yl benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from substituted benzamides or mercaptobenzamide precursors. A key method includes:
- Step 1: Protection of reactive groups (e.g., amino or thiol) using acetic anhydride or other acylating agents under controlled pH .
- Step 2: Cyclization via oxidizing agents (e.g., H₂O₂ or Cl₂) to form the isothiazole ring, requiring precise temperature control (60–80°C) to avoid side reactions .
- Step 3: Functionalization with benzoate groups via esterification, often using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous solvents like THF .
Optimization involves adjusting solvent polarity, catalyst load (e.g., DMAP for esterification), and reaction time to maximize yields (>70%) while minimizing byproducts.
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons in the isothiazole ring typically appear as doublets between δ 7.5–8.5 ppm .
- IR Spectroscopy: Stretching frequencies for C=O (ester) at ~1720 cm⁻¹ and C-S (isothiazole) at ~680 cm⁻¹ validate functional groups .
- X-ray Crystallography: Resolves bond angles and hydrogen-bonding patterns (e.g., C-H···O interactions) in crystalline forms .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 287.05) .
Q. How should researchers handle this compound to ensure stability and safety?
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .
- Safety Protocols: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid aqueous acidic/basic conditions to prevent decomposition into toxic byproducts (e.g., H₂S) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology: Hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) calculate HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. For example, the HOMO localizes on the isothiazole ring, indicating nucleophilic reactivity .
- Validation: Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., inclusion of exact exchange terms improves accuracy) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Key Steps: The electron-deficient isothiazole ring facilitates nucleophilic attack at the 5-position. For example, in SNAr reactions with amines:
Q. How can contradictory biological activity data be resolved using structure-activity relationship (SAR) studies?
- Approach: Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing groups at the benzoate moiety) and test against target enzymes (e.g., kinases).
- Data Analysis: QSAR models correlate logP values with IC₅₀ data; parabolic relationships often indicate optimal hydrophobicity for membrane penetration .
Q. What strategies improve synthetic yields in large-scale preparations?
- Catalysis: Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
- Workup: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted starting materials .
- Purity: Column chromatography with silica gel (hexane:EtOAc = 4:1) removes dimeric byproducts .
Q. How do hydrogen-bonding patterns in crystallography inform solid-state reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
